2-(Aminomethyl)benzoic acid

Übersicht

Beschreibung

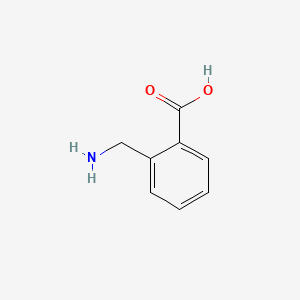

2-(Aminomethyl)benzoic acid is an organic compound with the molecular formula C8H9NO2. It is a derivative of benzoic acid, where an aminomethyl group is attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)benzoic acid can be achieved through several methods. One common approach involves the reaction of 2-(Chloromethyl)benzoic acid with ammonia or an amine under controlled conditions. This reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 2-(Nitromethyl)benzoic acid. This process uses a hydrogenation catalyst, such as palladium on carbon, and is conducted under high pressure and temperature to achieve the desired reduction.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Aminomethyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The aminomethyl group can be oxidized to form a carboxyl group, resulting in the formation of 2-(Carboxymethyl)benzoic acid.

Reduction: The nitro group in 2-(Nitromethyl)benzoic acid can be reduced to an amino group to form this compound.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.

Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.

Major Products Formed:

Oxidation: 2-(Carboxymethyl)benzoic acid

Reduction: this compound

Substitution: Various substituted benzoic acid derivatives

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Antifibrinolytic Agent

2-(Aminomethyl)benzoic acid has been studied for its potential use as an antifibrinolytic agent. This property is particularly valuable in medical settings where the prevention of excessive bleeding is critical. The compound may inhibit fibrinolysis, thereby stabilizing blood clots and enhancing hemostasis during surgical procedures .

1.2 Synthesis of Novel Amino Acids

The compound serves as a precursor in the synthesis of novel amino acids and peptides. Its structure allows for modifications that can lead to the development of bioactive compounds with therapeutic properties. For instance, derivatives of this compound have been synthesized for use in drug development targeting specific biological pathways .

Polymer Science

2.1 Polyamide Production

One of the most promising applications of this compound is in the production of polyamides. Copolyamides derived from this compound exhibit high thermal stability and mechanical strength, making them suitable for applications in automotive and aerospace industries where materials must withstand high temperatures and stress .

| Property | Polyamide Derived from this compound |

|---|---|

| Thermal Stability | High Tg (glass transition temperature) |

| Mechanical Strength | High tensile strength and ductility |

| Applications | Automotive parts, transparent containers |

2.2 Optical Applications

The copolyamides produced from this compound are particularly useful in optical applications, such as clear containers and lenses. Their transparency and ability to be molded into various shapes make them ideal for packaging and optical devices .

Organic Synthesis

3.1 Building Block for Complex Molecules

In organic synthesis, this compound is utilized as a building block for constructing more complex molecules. Its functional groups allow for various chemical reactions, including amination and acylation, facilitating the development of diverse chemical entities used in pharmaceuticals and agrochemicals .

3.2 Protected Derivatives

The compound can also be modified to create protected derivatives, such as Fmoc- (9-fluorenylmethoxycarbonyl) derivatives, which are crucial in peptide synthesis. These derivatives allow for selective reactions while protecting sensitive functional groups during synthesis processes .

Case Study 1: Use in Drug Formulation

A study demonstrated that formulations containing this compound derivatives showed enhanced stability and bioavailability compared to traditional formulations. This advancement could lead to more effective therapeutic agents with fewer side effects.

Case Study 2: Development of Bio-based Polymers

Research into bio-based polyamides incorporating this compound has shown promising results regarding sustainability. These materials are derived from renewable resources, reducing the environmental impact associated with conventional petroleum-based polymers while maintaining high performance standards.

Wirkmechanismus

The mechanism of action of 2-(Aminomethyl)benzoic acid involves its interaction with specific molecular targets. In the context of its antifibrinolytic properties, the compound competitively inhibits the binding of plasminogen to fibrin, thereby preventing the conversion of plasminogen to plasmin. This inhibition helps in stabilizing fibrin clots and reducing bleeding.

Vergleich Mit ähnlichen Verbindungen

2-(Aminomethyl)benzoic acid can be compared with other similar compounds, such as:

4-(Aminomethyl)benzoic acid: This compound has the amino group attached to the para position of the benzene ring, whereas in this compound, the amino group is at the ortho position. The positional difference can lead to variations in reactivity and biological activity.

2-Amino-3-methylbenzoic acid: This compound has an additional methyl group on the benzene ring, which can influence its chemical properties and reactivity.

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties compared to its analogs.

Biologische Aktivität

2-(Aminomethyl)benzoic acid, also known as PAMBA (para-(aminomethyl)benzoic acid), is a compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula and features an amino group and a carboxylic acid group attached to a benzene ring. This unique structure allows it to participate in various biochemical interactions, making it a valuable compound for research and pharmaceutical applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions, influencing protein conformation and activity. Notably, it has been shown to inhibit plasminogen activation, which is crucial in the regulation of fibrinolysis (the breakdown of blood clots) .

1. Enzyme Inhibition

Studies have demonstrated that this compound acts as a competitive inhibitor of plasminogen activation, making it relevant in hemostasis. Its structural similarity to lysine allows it to interfere with the binding of plasminogen to fibrin, thereby modulating clot formation .

2. Antifibrinolytic Properties

Research indicates that derivatives of this compound exhibit antifibrinolytic activity, which can be beneficial in clinical settings such as surgery or trauma where control of bleeding is critical. For instance, the compound has been compared to tranexamic acid in studies assessing clotting times and fibrinolytic efficiency .

| Compound | Prothrombin Time (PT) | Activated Partial Thromboplastin Time (aPTT) | Thrombin Time (TT) |

|---|---|---|---|

| This compound | Slightly shortened | No significant change | No significant change |

| Tranexamic Acid | Shortened | No significant change | No significant change |

3. Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound on various cell lines. Results indicate that it exhibits low cytotoxicity, making it a potential candidate for therapeutic applications without significant adverse effects on normal cells .

Case Studies

- Surgical Applications : A study investigated the use of PAMBA in patients undergoing prostate surgery, highlighting its effectiveness in reducing blood loss without causing hemolysis or other adverse effects typically associated with antifibrinolytic agents .

- Development of Novel Therapeutics : Researchers are exploring the synthesis of new drug candidates based on the structure of this compound. These compounds are being evaluated for their potential as enzyme inhibitors and anti-cancer agents due to their ability to modulate specific biological pathways .

Eigenschaften

IUPAC Name |

2-(aminomethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4H,5,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLTMYNWFSDZKKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00948554 | |

| Record name | 2-(Aminomethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00948554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25672-97-3 | |

| Record name | 25672-97-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127011 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Aminomethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00948554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(AMINOMETHYL)BENZOIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the structural features of 2-(Aminomethyl)benzoic acid and its metal complexes?

A1: this compound is a ligand that can form complexes with metal ions. [, ] It features both a carboxylic acid group and an amine group, enabling it to act as a bidentate ligand, coordinating to metal centers through both functionalities. [, ] For instance, studies have shown the formation of hexacoordinated complexes with cobalt(II) and nickel(II) ions. [] These complexes have been characterized using various spectroscopic techniques, including UV-Vis, IR, and EPR spectroscopy, to understand the electronic and structural properties conferred by the ligand. []

Q2: How does the structure of this compound impact its ability to form oligomers?

A2: Research has explored the use of this compound as a building block for synthesizing oligomers. [] Specifically, its structural similarity to anthranilic acid, another building block for β/α Ant-Pro oligomers, makes it a promising candidate for expanding the structural diversity of these oligomers. [] The study investigated the synthesis and characterization of γ/α 2-Amb-Pro oligomers, incorporating this compound (2-Amb) and proline. [] This research highlights the potential of modifying the structure of this compound to create novel oligomers with potentially different properties and applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.